![molecular formula C16H14N6 B12611341 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-32-9](/img/structure/B12611341.png)
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H14N6 and a molecular weight of 290.32 g/mol . This compound is characterized by its unique structure, which includes an azidoethyl group, a cyclopropylpyrimidinyl moiety, and a benzonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves multiple steps. One common method includes the preparation of the azidoethyl intermediate, followed by its reaction with a cyclopropylpyrimidinyl derivative and subsequent coupling with a benzonitrile group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(1-Azidoethyl)-2-pyrimidinyl]benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
918422-32-9 |
|---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3 |
InChI Key |
XCYJTWHIHGWMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
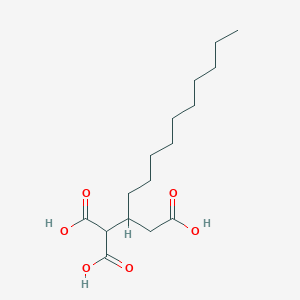
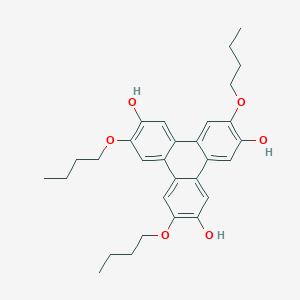
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
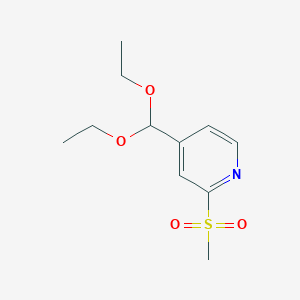
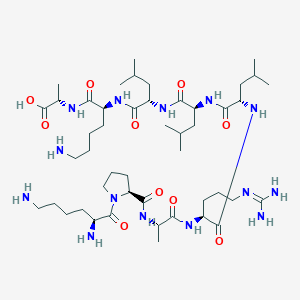
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
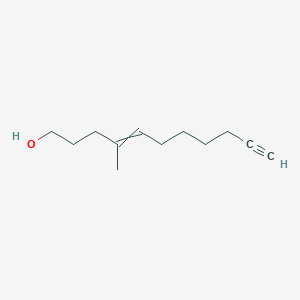
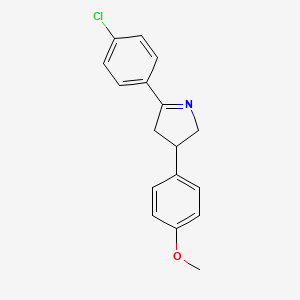
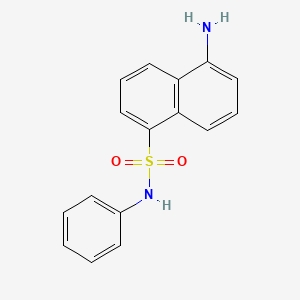

![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

